benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 152169-60-3
VCID: VC21153190
InChI: InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15)
SMILES: CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate

CAS No.: 152169-60-3

VCID: VC21153190

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate - 152169-60-3

Description

Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its benzyl group, a carbamate functional group, and a stereocenter at the 1-position, which contributes to its chirality. Its molecular formula is C12H18N2O4C_{12}H_{18}N_2O_4, and it has a molecular weight of 266.29 g/mol .

IUPAC Name

The IUPAC name of the compound is benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate .

Structural Features

  • Benzyl Group: A phenyl ring attached to a methylene group.

  • Carbamate Functional Group: Contains both amide and ester functionalities.

  • Chirality: The stereocenter at the 1-position gives rise to the (1R)-configuration, indicating the spatial arrangement of substituents around this carbon atom.

Synthesis

The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves:

  • Starting Materials: Benzyl chloroformate and an appropriate amino acid derivative.

  • Reaction Conditions: The reaction proceeds under mild conditions in the presence of base catalysts to form the carbamate linkage.

  • Purification: Techniques such as recrystallization or chromatography are employed to isolate and purify the product.

Applications and Uses

This compound is primarily used in:

  • Pharmaceutical Research: As an intermediate in drug synthesis due to its carbamate functionality, which is common in bioactive molecules.

  • Biological Studies: Its stereochemistry makes it valuable for studying enantioselective interactions in biological systems.

Biological Activity

Although specific biological activities for this compound are not well-documented, carbamates are known for their diverse pharmacological properties, including:

  • Enzyme inhibition (e.g., acetylcholinesterase inhibitors).

  • Potential antimicrobial or antifungal activity.

Further studies are required to explore its specific biological applications.

Analytical Characterization

Characterization techniques commonly used for this compound include:

  • NMR Spectroscopy: Provides information on the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

Example Data

TechniqueObserved Data
1H^1H NMRSignals corresponding to benzyl protons and amide hydrogens .
IR SpectroscopyPeaks for carbamate (C=OC=O) and amide (NHNH) groups .
CAS No. 152169-60-3
Product Name benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name benzyl N-(3-oxobutan-2-yl)carbamate
Standard InChI InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15)
Standard InChIKey AXDXPDSBSVDTCF-UHFFFAOYSA-N
Isomeric SMILES C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
SMILES CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C(=O)C)NC(=O)OCC1=CC=CC=C1
Synonyms BENZYL [(1S)-1-METHYL-2-OXOPROPYL]CARBAMATE
PubChem Compound 18726564
Last Modified Aug 15 2023

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